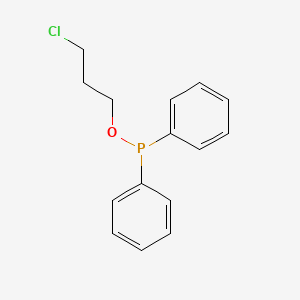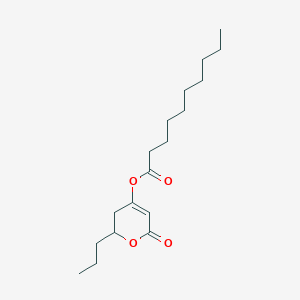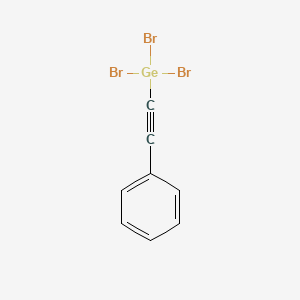
Tribromo(phenylethynyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromo(phenylethynyl)germane is an organogermanium compound characterized by the presence of three bromine atoms and a phenylethynyl group attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromo(phenylethynyl)germane can be synthesized through a series of chemical reactions involving the introduction of bromine atoms and the phenylethynyl group to a germanium precursor. One common method involves the reaction of phenylethynylgermanium trichloride with bromine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective introduction of bromine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromo(phenylethynyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Tribromo(phenylethynyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which tribromo(phenylethynyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with aromatic residues in proteins, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribromobenzene: Similar in structure but lacks the germanium atom.
Phenylethynylgermanium trichloride: Similar but with chlorine atoms instead of bromine.
Tribromo(phenylethynyl)silane: Similar but with silicon instead of germanium.
Uniqueness
Tribromo(phenylethynyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and carbon analogs
Propriétés
Numéro CAS |
91152-63-5 |
|---|---|
Formule moléculaire |
C8H5Br3Ge |
Poids moléculaire |
413.47 g/mol |
Nom IUPAC |
tribromo(2-phenylethynyl)germane |
InChI |
InChI=1S/C8H5Br3Ge/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |
Clé InChI |
AQYGJUKLFRVXFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#C[Ge](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


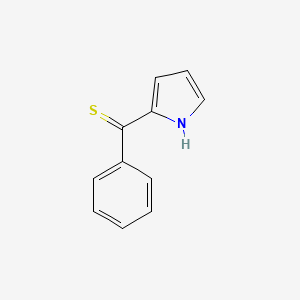
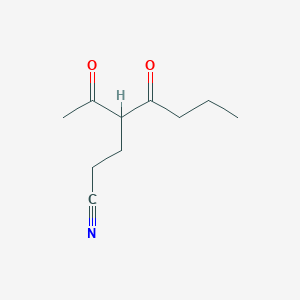
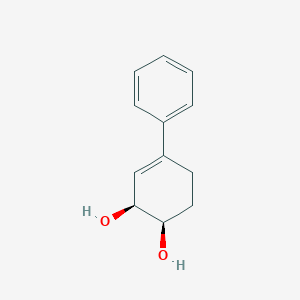
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)


![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
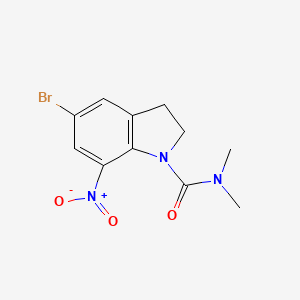
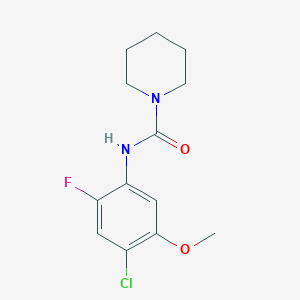
![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
